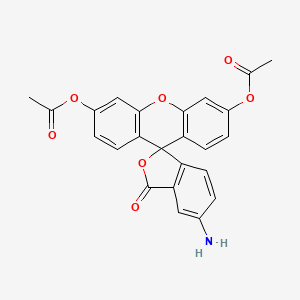

4-Aminofluorescein Diacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Amino-2-(3-Hydroxy-6-oxo-xanthen-9-yl)benzoesäure, auch bekannt als 5-Aminofluorescein, ist eine chemische Verbindung mit der Summenformel C20H13NO5. Es ist ein Derivat von Fluorescein, einem weit verbreiteten fluoreszierenden Farbstoff. Diese Verbindung ist bekannt für ihre fluoreszierenden Eigenschaften, die sie in verschiedenen wissenschaftlichen und industriellen Anwendungen wertvoll machen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

5-Amino-2-(3-Hydroxy-6-oxo-xanthen-9-yl)benzoesäure kann durch die Kondensationsreaktion von 2,4-Dinitrobenzoylamid mit Nitrosobenzol synthetisiert werden . Die Reaktion umfasst typischerweise die folgenden Schritte:

Nitrierung: Der Ausgangsstoff, 2,4-Dinitrobenzoylamid, wird nitriert, um Nitrogruppen einzuführen.

Reduktion: Die Nitrogruppen werden mit Reduktionsmitteln wie Natriumsulfid oder Schwefelwasserstoff zu Aminogruppen reduziert.

Kondensation: Das resultierende Amin wird dann mit Nitrosobenzol kondensiert, um das gewünschte Produkt zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion von 5-Amino-2-(3-Hydroxy-6-oxo-xanthen-9-yl)benzoesäure umfasst die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie oben beschrieben. Der Prozess ist auf höhere Ausbeuten und Reinheit optimiert, wobei häufig kontinuierliche Durchflussreaktoren und fortschrittliche Reinigungsverfahren eingesetzt werden .

Chemische Reaktionsanalyse

Arten von Reaktionen

5-Amino-2-(3-Hydroxy-6-oxo-xanthen-9-yl)benzoesäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinonderivate zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechende Hydrochinonform umwandeln.

Substitution: Die Amino- und Hydroxylgruppen können an Substitutionsreaktionen teilnehmen, die zur Bildung verschiedener Derivate führen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Acylchloride und Sulfonylchloride werden für Substitutionsreaktionen eingesetzt.

Hauptprodukte gebildet

Oxidation: Chinonderivate.

Reduktion: Hydrochinonderivate.

Substitution: Verschiedene substituierte Derivate abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

5-Amino-2-(3-Hydroxy-6-oxo-xanthen-9-yl)benzoesäure hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:

Fluoreszenzmarkierung: Es wird als fluoreszierender Marker in biologischen Assays und Bildgebungstechniken verwendet.

DNA- und RNA-Detektion: Die Verbindung wird zur Detektion von Nukleinsäuren in molekularbiologischen Techniken wie Gelelektrophorese und In-situ-Hybridisierung eingesetzt.

Chemische Sensoren: Es dient als fluoreszierender Indikator in chemischen Sensoren zur Detektion verschiedener Analyten.

Medizinische Bildgebung: Die Verbindung wird in der medizinischen Bildgebung verwendet, um biologische Strukturen und Prozesse zu visualisieren.

Wirkmechanismus

Die fluoreszierenden Eigenschaften von 5-Amino-2-(3-Hydroxy-6-oxo-xanthen-9-yl)benzoesäure beruhen auf ihrer Fähigkeit, Licht bei bestimmten Wellenlängen zu absorbieren und Licht bei längeren Wellenlängen zu emittieren. Dieser Prozess beinhaltet die Anregung von Elektronen zu höheren Energiezuständen und deren anschließende Rückkehr zu niedrigeren Energiezuständen, wobei dabei Photonen freigesetzt werden . Die Verbindung kann kovalent an Proteine und andere Biomoleküle binden, was eine gezielte Bildgebung und Detektion ermöglicht .

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and sulfonyl chlorides are employed for substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

5-Amino-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid has numerous applications in scientific research:

Fluorescent Labeling: It is used as a fluorescent marker in biological assays and imaging techniques.

DNA and RNA Detection: The compound is employed in detecting nucleic acids in molecular biology techniques such as gel electrophoresis and in situ hybridization.

Chemical Sensors: It serves as a fluorescent indicator in chemical sensors for detecting various analytes.

Medical Imaging: The compound is used in medical imaging to visualize biological structures and processes.

Wirkmechanismus

The fluorescent properties of 5-Amino-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid are due to its ability to absorb light at specific wavelengths and emit light at longer wavelengths. This process involves the excitation of electrons to higher energy states and their subsequent return to lower energy states, releasing photons in the process . The compound can covalently bind to proteins and other biomolecules, allowing for targeted imaging and detection .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Fluorescein: Ein weit verbreiteter fluoreszierender Farbstoff mit ähnlichen Eigenschaften, dem jedoch die Aminogruppe fehlt.

Eosin: Ein weiterer fluoreszierender Farbstoff mit unterschiedlichen spektralen Eigenschaften.

Rhodamine: Ein fluoreszierender Farbstoff mit einer anderen Kernstruktur, aber ähnlichen Anwendungen.

Einzigartigkeit

5-Amino-2-(3-Hydroxy-6-oxo-xanthen-9-yl)benzoesäure ist aufgrund ihrer Aminogruppe einzigartig, die zusätzliche chemische Modifikationen und Konjugationen an Biomoleküle ermöglicht. Dies macht es besonders nützlich in Anwendungen, die eine spezifische Zielfindung und Markierung erfordern .

Eigenschaften

IUPAC Name |

(6'-acetyloxy-5-amino-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17NO7/c1-12(26)29-15-4-7-19-21(10-15)31-22-11-16(30-13(2)27)5-8-20(22)24(19)18-6-3-14(25)9-17(18)23(28)32-24/h3-11H,25H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJIRUUMPJJZGSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)N)C(=O)O3)C5=C(O2)C=C(C=C5)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17NO7 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (2E)-2-[(3-formamido-4-methoxyphenyl)hydrazinylidene]propanoate](/img/structure/B12284411.png)

![[1-(Benzhydrylideneamino)-1-methylpyrrolidin-1-ium-2-yl]methanol;iodide](/img/structure/B12284475.png)